molecular formula C6H2ClN4NaO2 B1446175 Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 1630906-50-1

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No. B1446175
CAS RN: 1630906-50-1
M. Wt: 220.55 g/mol
InChI Key: WNMOGTVHNVQMSJ-UHFFFAOYSA-M
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Description

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic organic compound . It has a molecular formula of C6H4ClN4NaO2 and a molecular weight of 222.56 .


Synthesis Analysis

The synthesis of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate and similar compounds often involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers .


Molecular Structure Analysis

The molecular structure of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is defined by its InChI code: InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5 (6 (12)13)11 (4)10-3;/h1-2H, (H,12,13);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has a boiling point of 202-210°C . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives, including Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, have shown significant promise in the development of new antimicrobial agents. The urgent need to combat multidrug-resistant pathogens has led to the exploration of triazoles as potential antibacterial and antifungal agents. Their ability to bind with various enzymes and receptors in biological systems makes them versatile in addressing infectious diseases caused by a wide range of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The triazole core is a common feature in many chemotherapeutic agents. Research indicates that triazole-containing compounds, such as those derived from Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, may be used to treat various forms of cancer. The design and synthesis of triazole analogues aim to explore their potential as anticancer agents, with some studies highlighting their effectiveness in breast cancer treatment .

Analgesic and Anti-inflammatory Uses

The structural versatility of triazole compounds allows for their use in analgesic and anti-inflammatory medications. By modifying the triazole moiety, researchers can synthesize compounds with increased activity against pain and inflammation, potentially leading to new classes of pain relievers and anti-inflammatory drugs .

Antiviral Research

Triazoles have been identified as potential antiviral agents. The triazole ring can be incorporated into molecules designed to inhibit viral replication. This application is particularly relevant in the ongoing search for treatments against emerging viral infections .

Enzyme Inhibition

Triazole derivatives are explored as enzyme inhibitors, targeting a variety of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitors have therapeutic applications in conditions like glaucoma, Alzheimer’s disease, and osteoporosis .

Antidepressant and Anxiolytic Effects

Compounds with a triazole structure have been used in the development of antidepressant and anxiolytic drugs. The triazole ring’s presence in drugs like trazodone and estazolam indicates its importance in modulating neurotransmitter systems associated with mood and anxiety disorders .

Antidiabetic Activity

Research into triazole derivatives also extends to antidiabetic drugs. The modification of the triazole ring structure could lead to new medications that effectively manage blood sugar levels in diabetic patients .

Future Directions

The future directions for research on Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate and similar compounds could involve further exploration of their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This could aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

sodium;6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3;/h1-2H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMOGTVHNVQMSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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